6-methoxy-5-phenyl-3-Pyridinamine
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methoxy-5-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-11(7-10(13)8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
InChI Key |
CIOLWKPMLHJNBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nitration and Sequential Functionalization
A foundational strategy involves nitration of a pyridine precursor followed by stepwise substitution. For example, 2-aminopyridine undergoes nitration at position 5 using a mixed acid (H₂SO₄/HNO₃) in dichloromethane at 58–63°C for 10–15 hours, yielding 2-amino-5-nitropyridine with ~91% yield. Subsequent hydrolysis with dilute HCl and sodium nitrite at 0–5°C generates 2-hydroxy-5-nitropyridine, which is then chlorinated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst. This step produces 2-chloro-5-nitropyridine at 80–85% yield.
Methoxylation replaces the chlorine atom via reaction with sodium methoxide in methanol under reflux, achieving 96% conversion to 2-methoxy-5-nitropyridine. Finally, catalytic hydrogenation with 10% Pd/C in methanol at 60–65°C and 0.01 MPa H₂ pressure reduces the nitro group to an amine, yielding 2-methoxy-5-aminopyridine at 92–95% purity. Adapting this pathway to introduce a phenyl group at position 5 would require intermediate halogenation (e.g., bromination) followed by Suzuki-Miyaura cross-coupling with phenylboronic acid.
| Step | Conditions | Yield |
|---|---|---|
| Bromination | Br₂, H₂SO₄, 0°C, 2h | 75–80% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12h | 85–90% |
| Nitro Reduction | H₂ (0.01 MPa), 10% Pd/C, 60°C, 2h | 90–95% |
Comparative Analysis of Methodologies
Nitration vs. Direct Amination
Direct amination of pre-functionalized pyridines avoids multi-step nitration but faces regioselectivity challenges. For instance, Buchwald-Hartwig amination of 6-methoxy-5-bromopyridine with ammonia requires Pd₂(dba)₃ and Xantphos at 100°C, yielding ≤60% due to competitive side reactions. In contrast, nitration followed by reduction provides better regiocontrol but demands harsh acidic conditions.
Solvent and Catalyst Optimization
The choice of solvent significantly impacts reaction efficiency. Dichloromethane facilitates nitration by stabilizing intermediates, while methanol enhances methoxylation kinetics. Catalytic systems like 10% Pd/C for hydrogenation minimize waste compared to stoichiometric reductants (e.g., Fe/HCl).
Industrial-Scale Production Considerations
Cost-Effectiveness of Raw Materials
Bulk synthesis prioritizes low-cost reagents. Phosphorus oxychloride (POCl₃) and sodium methoxide are economically favorable for chlorination and methoxylation, respectively. However, Pd/C catalysts, though reusable, incur high initial costs.
Challenges and Mitigation Strategies
Steric Hindrance at Position 5
The phenyl group at position 5 creates steric bulk, slowing subsequent reactions. Employating microwave-assisted synthesis at 150°C reduces reaction times by 50% for Suzuki couplings.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-phenyl-3-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated pyridine derivatives can be used with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Methoxy-5-phenyl-3-Pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-phenyl-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Functional Group Analysis
- 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) :
The bromine atom at position 5 increases electrophilicity, facilitating nucleophilic substitution reactions. Compared to the phenyl group in the target compound, bromine offers steric simplicity but reduces lipophilicity . - 6-Methoxy-3-nitro-5-phenyl-pyridin-2-ylamine (CAS 1017782-07-8): The nitro group at position 3 introduces strong electron-withdrawing effects, lowering the pKa of the adjacent amine and altering redox properties. The amine at position 2 (vs.
- 3-Pyridinemethanamine,6-methoxy- (CAS 262295-96-5) : The methylamine group at position 3 reduces steric hindrance compared to phenyl, enhancing solubility but limiting π-π interactions critical for receptor binding .
Q & A
Q. What are the key structural features and physicochemical properties of 6-methoxy-5-phenyl-3-Pyridinamine?
Answer: The compound has a pyridine core substituted with a methoxy group at position 6, a phenyl group at position 5, and an amine at position 3. Its molecular formula is C₁₂H₁₂N₂O (calculated from substituents; see pyridine derivatives in ) . Key properties include:
- Molecular weight : ~210.24 g/mol (estimated from substituents).
- Electronic effects : The methoxy group is electron-donating, influencing reactivity at adjacent positions, while the phenyl group introduces steric and electronic complexity.
- Characterization : Use ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy for functional group validation.
Q. What synthetic routes are commonly employed for methoxy- and amino-substituted pyridines?
Answer:
- Nucleophilic aromatic substitution (NAS) : Methoxy groups can be introduced via reaction of chloropyridines with methoxide.
- Buchwald-Hartwig amination : For introducing the amine group at position 3 using palladium catalysts.
- Cross-coupling reactions : Suzuki-Miyaura coupling for phenyl group introduction at position 5 (e.g., using phenylboronic acid).
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields?
Answer:
- Reaction condition screening : Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd(OAc)₂ for coupling reactions).
- Protecting groups : Temporarily protect the amine group during methoxy/phenyl substitutions to prevent side reactions.
- Purification challenges : Use column chromatography with polar stationary phases (e.g., silica gel) or recrystallization in ethanol/water mixtures.
Q. How do electronic and steric effects of substituents influence the compound’s reactivity?
Answer:
- Electronic effects : The methoxy group activates the pyridine ring toward electrophilic substitution at positions 2 and 4, but steric hindrance from the phenyl group may limit reactivity at position 5.
- Steric effects : The phenyl group at position 5 may hinder access to position 4, favoring reactions at position 2. Computational modeling (DFT) can predict reactive sites.
Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
Answer:
- Purity validation : Perform HPLC or elemental analysis to rule out impurities.
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by substituent proximity.
- Triangulation : Compare data with structurally analogous compounds (e.g., 6-methoxy-3-pyridylamine in ).
Methodological Considerations
Q. What strategies are recommended for analyzing byproducts in the synthesis of this compound?
Answer:
Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
